molecular formula C12H5Br5O B1457732 2,3,3',4,4'-Pentabromodiphenyl ether CAS No. 373594-78-6

2,3,3',4,4'-Pentabromodiphenyl ether

Cat. No.: B1457732
CAS No.: 373594-78-6
M. Wt: 564.7 g/mol
InChI Key: LBPWAGZGYNOKAM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific structural and nomenclatural features. The compound is registered under Chemical Abstracts Service number 373594-78-6 and maintains the molecular formula C₁₂H₅Br₅O with a molecular weight of 564.7 grams per mole. The International Union of Pure and Applied Chemistry name for this substance is 1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene, which accurately describes the distribution of bromine atoms across the diphenyl ether backbone.

The compound is systematically known by several nomenclatural designations within scientific literature. The most commonly used designation is Polybrominated Diphenyl Ether 105, reflecting its position within the standardized numbering system for polybrominated diphenyl ether congeners. Alternative nomenclatural forms include 2,3,3',4,4'-Pentabromodiphenyl oxide and Benzene, 1,2,3-tribromo-4-(3,4-dibromophenoxy)-, each emphasizing different aspects of the compound's structural characteristics.

The structural configuration of this compound consists of two phenyl rings connected through an oxygen bridge, with bromine atoms occupying specific positions on both rings. The numbering system follows established conventions for diphenyl ether compounds, where the first ring contains bromine atoms at positions 2, 3, and 4, while the second ring features bromine substitution at positions 3 and 4. This asymmetric distribution of bromine atoms contributes to the compound's unique physical and chemical properties compared to other pentabrominated congeners.

Property Value Source
Chemical Abstracts Service Number 373594-78-6
Molecular Formula C₁₂H₅Br₅O
Molecular Weight 564.7 g/mol
International Union of Pure and Applied Chemistry Name 1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene
Standard International Chemical Identifier InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H

Position within Polybrominated Diphenyl Ethers Class

This compound occupies a distinct position within the broader class of polybrominated diphenyl ethers, which encompasses 209 possible congeners with varying degrees of bromination. The polybrominated diphenyl ether family follows the general formula C₁₂H₍₁₀₋ₓ₎BrₓO, where x represents the number of bromine atoms ranging from 1 to 10. Within this extensive family, this compound belongs to the pentabrominated subgroup, which contains 46 possible isomers distinguished by different bromination patterns.

The pentabrominated diphenyl ether congeners are numbered from 82 to 127 according to the standardized nomenclature system established for polybrominated diphenyl ethers. This compound, designated as congener 105, represents one of the less abundant members of this subgroup when compared to the dominant congeners found in commercial formulations. Commercial pentabrominated diphenyl ether technical mixtures are primarily composed of tetrabrominated and pentabrominated congeners, with 2,2',4,4'-tetrabrominated diphenyl ether (congener 47) and 2,2',4,4',5-pentabrominated diphenyl ether (congener 99) comprising the majority of the mixture.

The distribution pattern of bromine atoms in this compound distinguishes it from other pentabrominated congeners through its specific arrangement. Unlike the more abundant congener 99, which features a symmetrical distribution of bromine atoms, congener 105 exhibits an asymmetric pattern that influences its environmental behavior and biological interactions. This structural difference affects the compound's physical properties, including its octanol-water partition coefficient, which has been reported as 5.65, indicating strong lipophilic characteristics.

Congener Name Fraction in Commercial Mix Environmental Abundance
47 2,2',4,4'-tetrabrominated diphenyl ether 38-42% High
99 2,2',4,4',5-pentabrominated diphenyl ether 45-49% High
100 2,2',4,4',6-pentabrominated diphenyl ether 7.8-13% Moderate
105 2,3,3',4,4'-pentabrominated diphenyl ether <1% Low
153 2,2',4,4',5,5'-hexabrominated diphenyl ether 5.3-5.4% Moderate

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of brominated flame retardant technology and environmental monitoring capabilities. The first detection of polybrominated diphenyl ethers in environmental samples occurred in 1981 when these compounds were identified in pike from the Swedish river Viskan, marking the beginning of systematic environmental monitoring for this chemical class. However, specific identification and quantification of individual congeners, including this compound, required the development of more sophisticated analytical techniques in subsequent decades.

The recognition of this compound as a distinct environmental contaminant emerged gradually through advances in analytical chemistry and mass spectrometry. Early environmental studies focused primarily on the most abundant polybrominated diphenyl ether congeners found in commercial formulations, particularly congeners 47 and 99. The identification of less abundant congeners like 105 required improvements in analytical sensitivity and selectivity, enabling researchers to detect and quantify trace levels of these compounds in environmental matrices.

The compound gained increased scientific attention following the exponential increase in polybrominated diphenyl ether levels reported in human breast milk from Swedish mothers during the 1990s, which demonstrated a doubling time of approximately five years. This alarming trend prompted expanded monitoring efforts that included comprehensive congener-specific analyses, leading to the identification of numerous previously undetected polybrominated diphenyl ether congeners, including this compound.

The regulatory landscape surrounding polybrominated diphenyl ethers underwent significant changes during the early 2000s, culminating in the inclusion of commercial pentabrominated diphenyl ether formulations in the Stockholm Convention on Persistent Organic Pollutants. While this compound was not a major component of commercial formulations, its environmental presence and persistence characteristics positioned it within the broader regulatory framework addressing polybrominated diphenyl ether contamination.

Significance in Environmental Chemistry and Toxicology

This compound demonstrates significant importance in environmental chemistry and toxicological research due to its persistence, bioaccumulation potential, and neurotoxic properties. The compound exhibits exceptional environmental stability, with its bromine-carbon bonds conferring resistance to degradation processes that readily affect other organic contaminants. This persistence, combined with its lipophilic nature as evidenced by its high octanol-water partition coefficient of 5.65, facilitates its accumulation in biological tissues and its transportation through environmental compartments.

Properties

IUPAC Name

1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWAGZGYNOKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879917
Record name BDE-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373594-78-6
Record name 2,3,3',4,4'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,3,3’,4,4’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of bromine and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of unwanted by-products and to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flame Retardancy

Overview:
2,3,3',4,4'-Pentabromodiphenyl ether is widely used in the production of flame-retardant materials. It is incorporated into various products to reduce flammability and enhance fire safety.

Applications:

  • Textiles: Used in upholstery and clothing to meet fire safety standards.
  • Electronics: Incorporated into circuit boards and casings to prevent ignition during overheating.
  • Building Materials: Added to insulation materials and coatings to improve fire resistance.

Case Study:
A study conducted on the effectiveness of brominated flame retardants in textile applications demonstrated that fabrics treated with this compound exhibited significantly improved resistance to ignition compared to untreated fabrics. This study highlighted the compound's ability to delay combustion and reduce the spread of flames .

Environmental Impact and Regulations

Overview:
Despite its benefits in fire safety, this compound has raised environmental concerns due to its persistence and bioaccumulation potential.

Regulatory Actions:

  • The European Union has included this compound in its list of substances of very high concern (SVHC) under the REACH regulation due to its hazardous properties.
  • Several countries have implemented bans or restrictions on the use of PBDEs in consumer products.

Data Table: Regulatory Status of this compound

RegionRegulation StatusYear Implemented
European UnionListed as SVHC under REACH2017
United StatesPhase-out initiated under TSCA2004
CanadaProhibited in certain consumer products2016

Alternatives and Research Directions

Overview:
Research is ongoing to find safer alternatives to brominated flame retardants due to their environmental impact.

Emerging Alternatives:

  • Non-Halogenated Flame Retardants: These include phosphorous-based compounds that provide similar fire resistance without the associated risks of halogenated compounds.
  • Bio-Based Flame Retardants: Derived from natural sources, these alternatives aim to reduce toxicity and environmental persistence.

Case Study:
A comparative analysis of non-halogenated flame retardants revealed that some formulations could achieve equivalent flame retardancy levels as this compound while demonstrating lower toxicity profiles. This shift is crucial for industries seeking compliance with stringent regulations while maintaining product safety .

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’-Pentabromodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions. It can also interfere with endocrine signaling pathways, leading to hormonal imbalances and adverse health effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected PBDEs

Congener Bromine Substitution Pattern Molecular Formula Molecular Weight (g/mol) Log Kow<sup>a</sup> Commercial Mixture Presence
BDE-28 2,4,4′-Tribromo C₁₂H₇Br₃O 406.9 5.8–6.2 PentaBDE
BDE-47 2,2′,4,4′-Tetrabromo C₁₂H₆Br₄O 485.7 6.8–7.0 PentaBDE
BDE-99 2,2′,4,4′,5-Pentabromo C₁₂H₅Br₅O 564.7 7.3–7.5 PentaBDE (major component)
BDE-100 2,2′,4,4′,6-Pentabromo C₁₂H₅Br₅O 564.7 7.0–7.3 PentaBDE
BDE-153 2,2′,4,4′,5,5′-Hexabromo C₁₂H₄Br₆O 643.6 8.1–8.4 OctaBDE

Key Observations :

  • BDE-99’s additional bromine at the 5-position increases its molecular weight and lipophilicity compared to BDE-47, enhancing its persistence in fatty tissues .

Environmental Prevalence and Human Exposure

Table 2: Environmental and Human Tissue Concentrations of PBDEs

Congener Median Concentration in Household Dust (ng/g)<sup>b</sup> Detection Frequency in Human Serum (%)<sup>c</sup> Half-Life in Humans (Years)<sup>d</sup>
BDE-28 1.8 20% 1.5–2.0
BDE-47 13.2 93% 2.0–3.0
BDE-99 62.6 40% 3.0–4.0
BDE-100 9.79 40% 2.5–3.5
BDE-153 83.8 7% >10

<sup>b</sup>Data from U.S. household dust studies ; <sup>c</sup>Detection in dogs from the Dog Aging Project ; <sup>d</sup>Estimated half-lives based on metabolic stability .

Key Findings :

  • BDE-99 is the second-most abundant congener in PentaBDE mixtures after BDE-47, dominating in U.S. dust samples due to its use in consumer products .
  • Despite lower detection frequency in serum compared to BDE-47, BDE-99’s longer half-life suggests prolonged retention in humans .

Toxicological Profiles and Mechanisms

Table 3: Comparative Toxicity Endpoints in Animal Models

Congener Thyroid Disruption<sup>e</sup> Neurodevelopmental Effects<sup>f</sup> Estrogenic Activity<sup>g</sup>
BDE-28 Moderate Upregulated HPG/HPT genes Weak
BDE-47 High Impaired learning/memory Moderate
BDE-99 High Downregulated HPA/HPT genes Weak
BDE-153 Low Reduced motor function None

<sup>e</sup>Inhibition of thyroid deiodinases ; <sup>f</sup>Zebrafish gene expression studies ; <sup>g</sup>Estrogen receptor binding .

Mechanistic Insights :

  • BDE-99 disrupts thyroid hormone homeostasis by inhibiting deiodinase enzymes, critical for converting thyroxine (T4) to active triiodothyronine (T3) .
  • In zebrafish, BDE-99 exposure caused downregulation of hypothalamic-pituitary-thyroid (HPT) axis genes , contrasting with BDE-28’s upregulation .
  • Metabolites like 6-OH-BDE-99 exhibit higher endocrine-disrupting potency than the parent compound .

Regulatory Status and Global Trends

  • BDE-99 : Banned in the EU under REACH (2004) but persists in U.S. environments due to historical use .
  • BDE-47: Subject to voluntary phase-outs in North America but remains prevalent in older products .
  • BDE-153 : Still detected in OctaBDE mixtures, though production ceased in most regions .

Biological Activity

2,3,3',4,4'-Pentabromodiphenyl ether (commonly referred to as BDE-106) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, understanding their biological activity is crucial. This article reviews the biological effects of BDE-106, focusing on its interactions with biological systems, toxicological data, and implications for human health.

  • Chemical Name : this compound
  • CAS Number : 32534-81-9
  • Molecular Formula : C12H4Br5O

Biological Activity Overview

Research indicates that BDE-106 exhibits various biological activities that may pose risks to human health and the environment. Key areas of focus include endocrine disruption, neurotoxicity, and metabolic effects.

Endocrine Disruption

BDE-106 has been shown to interact with thyroid hormone receptors. Studies indicate that it can mimic thyroid hormones, potentially leading to hormonal imbalances:

Study Findings
Affinity for thyroid hormone receptors was noted, suggesting potential endocrine-disrupting effects.
Chronic exposure resulted in altered thyroid hormone levels in animal models.

Neurotoxicity

Neurotoxic effects have been documented in various studies:

  • Neurobehavioral Changes : Exposure during critical developmental periods has been linked to neurobehavioral alterations in rodent models. For instance, neonatal exposure to BDE-106 led to significant behavioral changes later in life .
Study Findings
Reports of liver degeneration and altered liver enzymes due to exposure during brain development phases.

Metabolic Effects

BDE-106 undergoes metabolic transformations that can lead to the formation of hydroxylated metabolites which may exhibit different biological activities compared to the parent compound:

Study Findings
Investigated oxidative metabolism by cytochrome P450 enzymes; showed variable metabolite formation rates depending on enzyme induction.
Highlighted the role of metabolic pathways in determining the toxicity profile of PBDEs.

Case Studies

  • Animal Studies on Toxicity
    • A study involving rats exposed to BDE-106 demonstrated significant liver enlargement and increased metabolic enzyme activity at low doses . This suggests that even low-level exposure could have profound effects on liver function and overall metabolism.
  • Human Exposure Assessment
    • Epidemiological studies have indicated detectable levels of BDE-106 in human tissues, correlating with potential health impacts such as decreased fertility and developmental issues in children .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,3,3',4,4'-Pentabromodiphenyl ether in environmental and biological matrices?

  • Methodology : Use gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with isotope dilution for high sensitivity. Congener-specific separation requires DB-5HT or equivalent columns. Cleanup steps involve silica gel/sulfuric acid layers to remove interferents like lipids (e.g., cholesterol) that suppress ionization .
  • Standards : Employ EPA Method 1614-compliant solutions (e.g., 100–150 ng/mL in toluene) for calibration. Note that isomer-specific standards for BDE-XX remain limited, requiring cross-validation with structurally similar congeners (e.g., BDE-99) .

Q. What are the primary toxicological endpoints associated with this compound?

  • Key Findings : Hepatotoxicity (elevated liver enzymes), thyroid hormone disruption (T4 suppression), and neurodevelopmental effects (altered spontaneous behavior in mice) are observed in animal models. These effects are dose-dependent, with LOAEL values ~1 mg/kg/day for pentaBDE mixtures .
  • Experimental Design : Subchronic exposure studies (14–90 days) in rodents are standard, with endpoints including histopathology, hormone assays, and behavioral tests (e.g., open-field assays) .

Q. How does its environmental persistence influence biomonitoring study design?

  • Persistence Metrics : PBDEs exhibit log Kow values >6, leading to bioaccumulation in adipose tissue. Half-lives in humans range from 2–12 years, necessitating longitudinal sampling in cohorts to assess temporal trends .
  • Sampling Strategies : Prioritize lipid-rich matrices (e.g., breast milk, serum) and environmental sinks (sediments, household dust). Congener-specific analysis is critical due to isomer-dependent degradation rates .

Advanced Research Questions

Q. How can proteomic approaches elucidate mechanisms of neurodevelopmental toxicity?

  • Methodology : Neonatal exposure models (e.g., NMRI mice) combined with 2D fluorescence difference gel electrophoresis (2D-DIGE) and MALDI-ToF-MS identify protein expression changes. Key pathways include synaptic plasticity (Gap-43, stathmin) and mitochondrial energy metabolism (α-enolase, ATP synthase β) .
  • Data Interpretation : Focus on dose-response relationships during critical neurodevelopmental windows (e.g., postnatal days 10–21 in mice) to link proteomic changes to behavioral deficits .

Q. How to reconcile contradictions between environmental stabilization and increasing human exposure trends?

  • Case Study : While PBDE levels in aquatic biota (e.g., pike) stabilized post-2000, human breast milk concentrations increased exponentially (1972–1997). This discrepancy may reflect delayed biomagnification, indoor exposure (dust), or congener-specific kinetics .
  • Mitigation : Use paired environmental-human matrices (e.g., dust-serum) in cohort studies. Model congener-specific bioaccessibility using fugacity-based approaches .

Q. What challenges arise in congener-specific risk assessment for understudied isomers like BDE-XX?

  • Data Gaps : Limited toxicokinetic data (absorption, metabolism) and isomer-specific toxicity thresholds. Extrapolation from structurally similar congeners (e.g., BDE-99) introduces uncertainty .
  • Solutions : Prioritize in vitro assays (e.g., CYP450 inhibition) and read-across methodologies. Develop QSAR models to predict isomer-specific binding affinities for thyroid receptors .

Critical Research Gaps

  • Regional Exposure Variability : Limited data on BDE-XX in developing regions (e.g., India), where informal e-waste recycling may drive unique exposure pathways .
  • Carcinogenicity : No long-term carcinogenesis studies exist for this congener; prioritize rodent bioassays with transplacental exposure models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3,3',4,4'-Pentabromodiphenyl ether
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2,3,3',4,4'-Pentabromodiphenyl ether

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